molecular formula C24H27N3O4S2 B2615247 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide CAS No. 361167-39-7

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide

Cat. No. B2615247
CAS RN: 361167-39-7
M. Wt: 485.62
InChI Key: XMMZBFPXCCMUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H27N3O4S2 and its molecular weight is 485.62. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Thiazole derivatives, including structures similar to the compound , have been synthesized and evaluated for their antimicrobial activities. These derivatives exhibit significant inhibitory effects against a range of gram-positive and gram-negative bacteria, as well as fungal species such as Candida albicans and Aspergillus niger. The presence of electron-donating groups like methoxy on the phenyl ring enhances antimicrobial activity, suggesting that modifications to the benzamide and thiazole components can influence biological activity (Chawla, 2016).

Anticancer Activity

  • Compounds with thiazole and benzamide moieties have been investigated for their potential as anticancer agents. For example, indapamide derivatives demonstrating proapoptotic activities against melanoma cell lines indicate the utility of these structures in cancer research. Modifications to these core structures, including the addition of sulfonyl and thiazol-2-yl groups, could contribute to the development of novel anticancer compounds with high specificity and efficacy (Yılmaz et al., 2015).

Enzymatic Inhibition

  • The synthesis and characterization of sulfonamide derivatives incorporating heterocyclic compounds, such as thiazoles, have been directed towards the inhibition of human carbonic anhydrase isoforms. This enzymatic inhibition is crucial for exploring therapeutic avenues in conditions where carbonic anhydrase activity is implicated, highlighting the relevance of such compounds in medicinal chemistry (Ulus et al., 2016).

properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-16-12-17(2)14-27(13-16)33(29,30)21-10-6-19(7-11-21)23(28)26-24-25-22(15-32-24)18-4-8-20(31-3)9-5-18/h4-11,15-17H,12-14H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMZBFPXCCMUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide

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